

Application Notes and Protocols for E3 Ubiquitin Ligase Binder-1 (UBE3A) Immunoprecipitation

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Compound of Interest

Compound Name: *E3 ubiquitin ligase binder-1*

Cat. No.: *B15543247*

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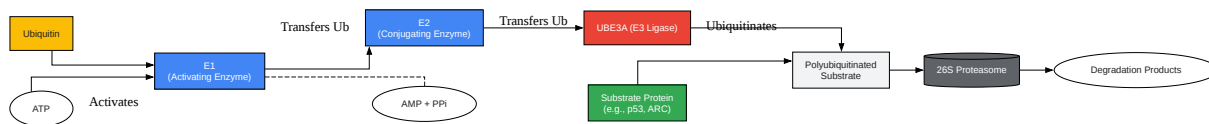
For Researchers, Scientists, and Drug Development Professionals

Introduction

UBE3A (Ubiquitin Protein Ligase E3A), also known as E6AP, is a HECT domain E3 ubiquitin ligase crucial for cellular protein quality control through the ubiquitin-proteasome system. Dysregulation of UBE3A is implicated in several neurodevelopmental disorders, most notably Angelman Syndrome, which results from a loss of maternal UBE3A expression, and some forms of autism spectrum disorder associated with UBE3A duplication.[1] UBE3A's role extends to various signaling pathways, including Wnt and BMP signaling, by targeting specific substrates for ubiquitination and subsequent degradation.[2][3] This document provides a detailed protocol for the immunoprecipitation of UBE3A, enabling the study of its interactions, post-translational modifications, and cellular functions.

Signaling Pathway

UBE3A is a key component of the ubiquitination cascade. It receives ubiquitin from an E2 ubiquitin-conjugating enzyme and transfers it to specific substrate proteins, marking them for degradation by the proteasome. This process is critical for maintaining cellular homeostasis and regulating a variety of signaling pathways. For instance, UBE3A-mediated ubiquitination and degradation of the tumor suppressor p53 is a well-documented interaction, particularly in the context of human papillomavirus (HPV) infection where the viral E6 protein hijacks UBE3A to target p53.



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UBE3A Ubiquitination Pathway

Experimental Data

The following table summarizes quantitative proteomics data identifying substrates of UBE3A in the mouse brain. The data shows the peak area ratio of identified peptides in UBE3A overexpressing (UBE3A-OE) mice compared to control mice, indicating increased ubiquitination of these substrates in the presence of higher UBE3A levels.

Substrate Protein	Peptide Sequence	Peak Area Ratio (UBE3A-OE / Control)
FAR1	AADVIVVAGPAGLK	2.5
FAR1	VAPEEHIEK	3.1
NCDN	YWGVLNSVGEK	4.2
NCDN	FADDELAK	3.8
MTCH1	VAPEEHIEK	2.8
MTCH1	DLGEEHFK	3.5
MTND4	LSSWLVLVAGAK	2.1
MTND4	VLPFGIFFIAK	2.9

Data adapted from a study on UBE3A substrates in the mouse brain.[4]

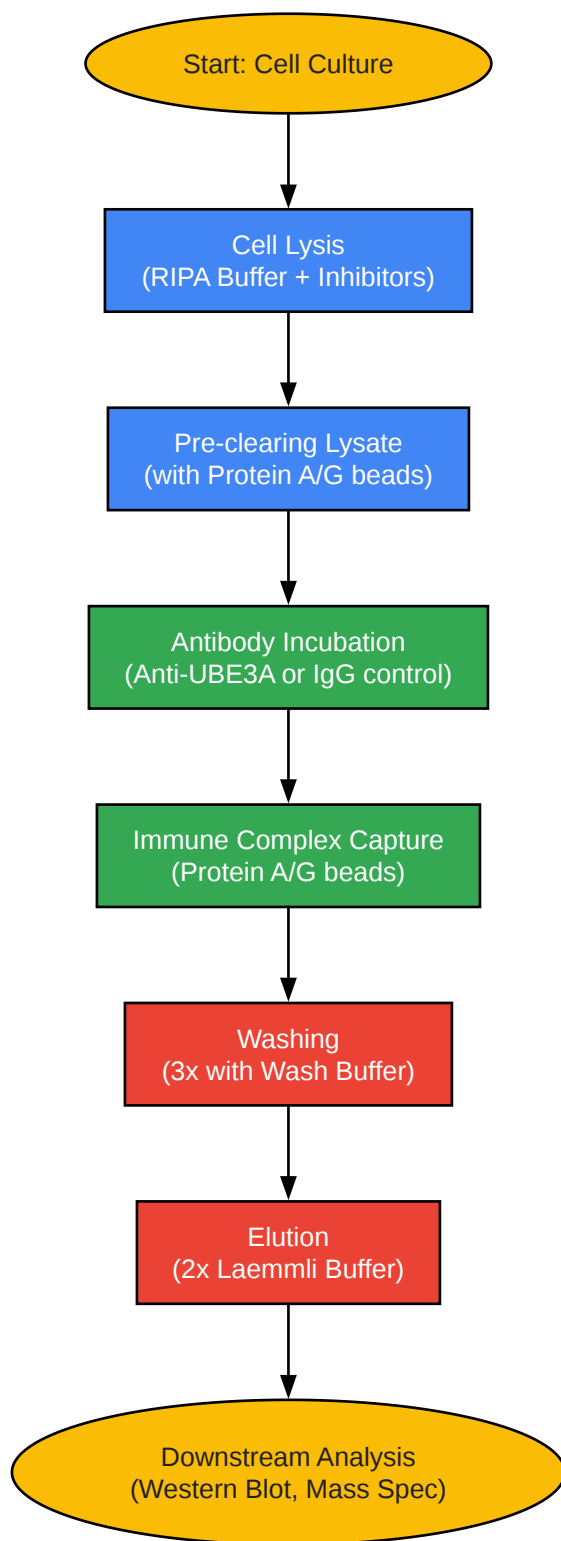
Experimental Protocol: Immunoprecipitation of UBE3A

This protocol details the immunoprecipitation of endogenous UBE3A from cell lysates for subsequent analysis, such as Western blotting or mass spectrometry.

Materials and Reagents

- Cell Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.
- Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.
- Elution Buffer: 2x Laemmli sample buffer.
- Antibodies:
 - Primary antibody: Rabbit anti-UBE3A antibody.
 - Negative control: Rabbit IgG.
- Protein A/G Magnetic Beads
- Protease and Phosphatase Inhibitor Cocktail
- MG132 (Proteasome Inhibitor) (Optional)
- Phosphate-Buffered Saline (PBS)
- Microcentrifuge tubes
- Magnetic separation rack
- Rotating shaker

Experimental Workflow



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Immunoprecipitation Workflow

Procedure

1. Cell Lysate Preparation

- Culture cells to 80-90% confluency.
- Optional: To stabilize UBE3A-substrate interactions, treat cells with a proteasome inhibitor such as MG132 (10-20 μ M) for 4-6 hours before harvesting.
- Wash cells twice with ice-cold PBS.
- Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish (e.g., 1 mL for a 10 cm dish).
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

2. Pre-clearing the Lysate (Optional but Recommended)

- To a defined amount of protein lysate (e.g., 500 μ g - 1 mg), add 20 μ L of Protein A/G magnetic bead slurry.
- Incubate on a rotator for 1 hour at 4°C.
- Place the tube on a magnetic rack and transfer the supernatant to a new pre-chilled tube.

3. Immunoprecipitation

- To the pre-cleared lysate, add the primary anti-UBE3A antibody (the optimal amount should be determined empirically, typically 1-5 μ g).

- For the negative control, add an equivalent amount of rabbit IgG to a separate aliquot of pre-cleared lysate.
- Incubate on a rotator overnight at 4°C.
- Add 30 µL of Protein A/G magnetic bead slurry to each tube and incubate on a rotator for 2-4 hours at 4°C.

4. Washing

- Place the tubes on a magnetic rack to pellet the beads.
- Carefully remove and discard the supernatant.
- Resuspend the beads in 1 mL of ice-cold Wash Buffer.
- Repeat the wash step two more times for a total of three washes.

5. Elution

- After the final wash, remove all residual supernatant.
- Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the beads.
- Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.

6. Downstream Analysis

The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to detect UBE3A and its co-immunoprecipitated partners, or for further processing for mass spectrometry-based proteomic analysis.

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References

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